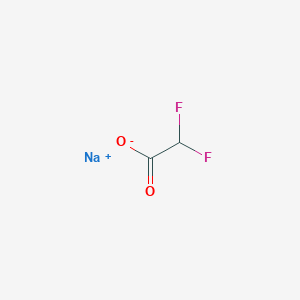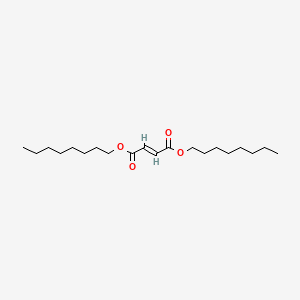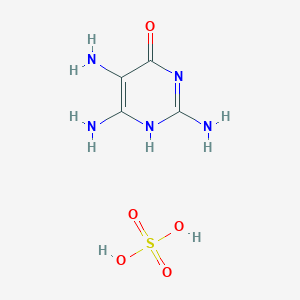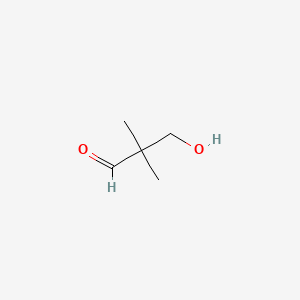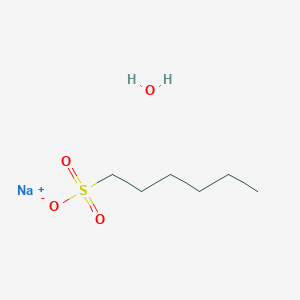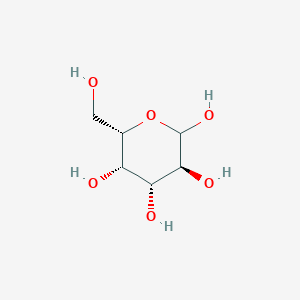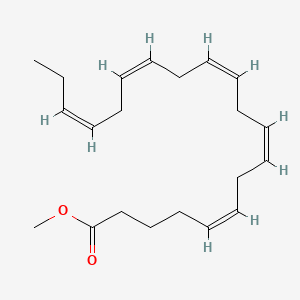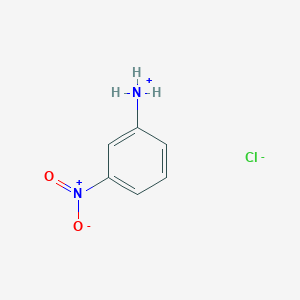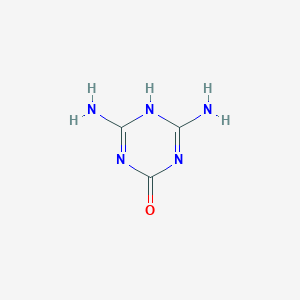
CID 12583
Descripción general
Descripción
CID 12583 is a useful research compound. Its molecular formula is C3H5N5O and its molecular weight is 127.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Control of Protein Function in Cells : Chemically Induced Dimerization (CID) is a valuable tool for studying biological processes, especially for controlling protein function with precision and spatiotemporal resolution. It has applications in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Reversible Protein Localization Control : A novel chemical inducer of protein dimerization offers rapid activation and deactivation with high spatiotemporal resolution, proving valuable in controlling cellular events such as peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Mammalian Inducible Gene Regulation : Engineered PROTAC-CID systems allow for inducible gene regulation and gene editing. This platform enables fine-tuning gene expression or multiplexing biological signals with different logic gating operations, offering potential in vivo applications (Ma et al., 2023).
Resolving Cell Biology Problems : CID techniques have resolved numerous problems in cell biology. They offer insights into lipid second messengers and small GTPases, explaining how a small pool of signaling molecules generates a wide range of responses (DeRose, Miyamoto, & Inoue, 2013).
Synthesis and Activity of Bivalent FKBP12 Ligands : Small-molecule CIDs, including bivalent FKBP12 ligands, have broad utility in biological research and potential medical applications, like gene and cell therapies. These compounds are versatile tools for studying intracellular signaling events (Keenan et al., 1998).
Water Use Efficiency and Productivity of Barley : CID, specifically carbon isotope discrimination, has applications in improving water use efficiency and productivity in barley under different environmental conditions, proving useful in agricultural research (Anyia et al., 2007).
Infrared Laser Activation of Protein Assemblies : Infrared activation, as an alternative to collision-induced dissociation (CID) in mass spectrometry, offers a charge-state-independent method for studying membrane protein assemblies and retaining specific lipids bound to the complex (Mikhailov et al., 2016).
Chemically Inducible Heterotrimerization System : The development of chemically inducible trimerization (CIT) based on split FRB or FKBP enhances the chemogenetics toolbox, enabling new types of protein manipulation in live cells (Wu et al., 2020).
Propiedades
IUPAC Name |
2,6-diamino-1H-1,3,5-triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASBWURJQFFLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)N=C(N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)N=C(N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-phenyl-7H-indazole-4,5-dione](/img/structure/B7797440.png)
![N-[(E)-(6,6-dimethyl-4-oxo-2-phenyl-3-pyridin-3-yl-7H-indazol-5-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B7797442.png)



